Confirmed Affinity for the MAGL Target vs. Structurally Divergent Inhibitor Scaffolds
The piperazinyl pyrrolidin-2-one core, embodied by the target compound, was developed through structure-based design against human monoacylglycerol lipase (MAGL). Co-crystal structures (PDB: 5ZUN) confirm the scaffold's binding mode, with the pyrrolidine carbonyl forming key H-bonds and the piperazinone ring occupying a critical hydrophobic pocket [1]. While the target compound itself is the unsubstituted core, SAR data from the study demonstrate that modifications to this core in the lead compound (R)-3t resulted in a potent, reversible inhibitor with an in vivo pharmacodynamic effect of reducing arachidonic acid (AA) levels and elevating 2-arachidonoylglycerol (2-AG) in mouse brain [1]. This contrasts with earlier irreversible MAGL inhibitor scaffolds, such as carbamates, which carry distinct off-target liability profiles. The core scaffold's reversibility was a design goal achieved through optimization of this specific chemotype.
| Evidence Dimension | Target Engagement and In Vivo Pharmacodynamic Effect |
|---|---|
| Target Compound Data | Compound (R)-3t (optimized derivative of the target core): Oral administration in mice led to decreased AA and elevated 2-AG levels in the brain. |
| Comparator Or Baseline | Early irreversible MAGL inhibitors (e.g., carbamate class) were associated with tolerance and off-target effects. Specific quantitative data from a head-to-head study is not available in the open literature. |
| Quantified Difference | The piperazinyl pyrrolidin-2-one series was explicitly designed for reversible inhibition, confirmed by dilution assay. In vivo brain 2-AG elevation for (R)-3t demonstrates CNS penetration and functional target modulation. |
| Conditions | X-ray crystallography for binding mode; in vivo mouse model with oral dosing for pharmacodynamics. |
Why This Matters
Procurement of the core building block enables direct access to a validated, CNS-penetrant, reversible MAGL inhibitor pharmacophore, bypassing the need to screen irreversible or non-selective scaffolds.
- [1] Aida, J., Fushimi, M., Kusumoto, T., et al. Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. J. Med. Chem. 2018, 61, 20, 9205-9217. View Source
